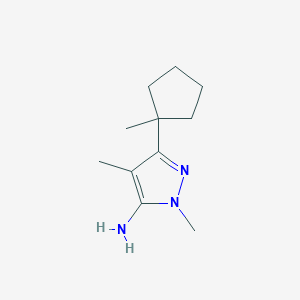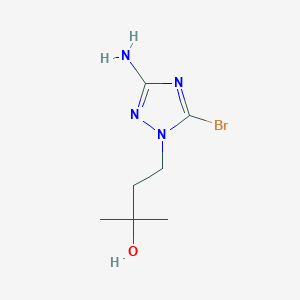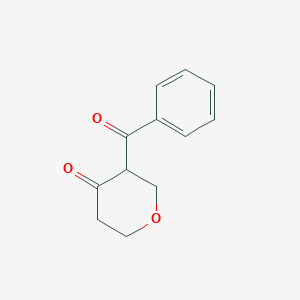![molecular formula C10H11BrClNO B13074370 2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol](/img/structure/B13074370.png)
2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol is an organic compound that features a phenol group substituted with bromine, chlorine, and an amino(cyclopropyl)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol can be achieved through a multi-step process involving the introduction of the amino(cyclopropyl)methyl group, followed by bromination and chlorination reactions. One common method involves the following steps:
Formation of the cyclopropylmethylamine: This can be synthesized by reacting cyclopropylmethyl bromide with ammonia.
Amination: The cyclopropylmethylamine is then reacted with a suitable phenol derivative to introduce the amino(cyclopropyl)methyl group.
Bromination and Chlorination: The final steps involve the selective bromination and chlorination of the phenol ring to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol: Similar structure but with a fluorine substituent instead of chlorine.
2-[Amino(cyclopropyl)methyl]-4-chloro-6-bromophenol: Similar structure but with the positions of bromine and chlorine swapped.
2-[Amino(cyclopropyl)methyl]-4-bromo-6-iodophenol: Similar structure but with an iodine substituent instead of chlorine.
Uniqueness
2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol is unique due to the specific combination of substituents on the phenol ring, which can result in distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H11BrClNO |
|---|---|
Peso molecular |
276.56 g/mol |
Nombre IUPAC |
2-[amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol |
InChI |
InChI=1S/C10H11BrClNO/c11-6-3-7(9(13)5-1-2-5)10(14)8(12)4-6/h3-5,9,14H,1-2,13H2 |
Clave InChI |
NHQMHPRTARNCBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=C(C(=CC(=C2)Br)Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Aminophenyl)(cyanomethyl)amino]acetonitrile](/img/structure/B13074299.png)
![1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13074300.png)
![1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13074305.png)
![2-[(4-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13074312.png)

![(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid](/img/structure/B13074314.png)



![(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13074346.png)
![2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13074349.png)
